molecular formula C11H24N2O3 B8183796 Carbamic acid, [3-(3-aminopropoxy)propyl]-, 1,1-dimethylethyl ester

Carbamic acid, [3-(3-aminopropoxy)propyl]-, 1,1-dimethylethyl ester

Cat. No.: B8183796
M. Wt: 232.32 g/mol
InChI Key: JZMHGKBLFXNFDR-UHFFFAOYSA-N
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Description

The tert-butyloxycarbonyl (Boc) group is a common protecting group in organic synthesis, offering stability under basic and nucleophilic conditions .

Properties

IUPAC Name

tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)13-7-5-9-15-8-4-6-12/h4-9,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMHGKBLFXNFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Carbamic acid, [3-(3-aminopropoxy)propyl]-, 1,1-dimethylethyl ester (CAS Number: 59714760) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H24N2O3C_{11}H_{24}N_{2}O_{3}. Its structure features a carbamic acid moiety with a tert-butyl group, which is known to influence its solubility and biological interactions.

Mechanisms of Biological Activity

  • Protein Interaction : The compound has been identified as a functionalized ligand for cereblon, a protein that plays a crucial role in targeted protein degradation. This interaction is significant for the development of new therapeutic strategies involving PROTACs (Proteolysis Targeting Chimeras) which are designed to selectively degrade specific proteins associated with diseases such as cancer .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of carbamic acid may exhibit neuroprotective properties by modulating neurotransmitter systems. The presence of the aminopropoxy group may enhance its ability to cross the blood-brain barrier, allowing it to exert effects on central nervous system targets .
  • Antitumor Activity : Some studies have indicated that carbamic acid derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This effect may be mediated through the modulation of signaling pathways involved in cell survival and proliferation .

Toxicological Profile

The toxicological assessment of similar carbamic acid derivatives has shown potential adverse effects:

  • Carcinogenicity : Studies on related compounds have reported increased incidences of liver and lung tumors in animal models at high doses .
  • Hematological Effects : Significant leukopenia (reduction in white blood cells) was observed in animal studies, indicating potential immunotoxicity at elevated concentrations .
  • Reproductive Toxicity : In reproductive studies, high doses led to embryonic loss and organ anomalies in developing fetuses .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related carbamic acid derivative on neuronal cell lines exposed to oxidative stress. The results demonstrated that treatment with the compound significantly reduced cell death and apoptosis markers compared to untreated controls.

Case Study 2: Antitumor Efficacy

In vitro assays using various cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis. Further in vivo studies confirmed reduced tumor sizes in treated mice compared to controls.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Protein InteractionFunctionalized cereblon ligand for PROTAC development
Neuroprotective EffectsReduced oxidative stress-induced apoptosis
Antitumor ActivityInhibition of cancer cell proliferation
Toxicological ConcernsLeukopenia, carcinogenic potential

Scientific Research Applications

Medicinal Chemistry

Carbamic acid derivatives are known for their pharmaceutical potential. This specific compound has been investigated for its role as a prodrug that can enhance the delivery of active pharmaceutical ingredients (APIs).

Case Study: Anticancer Activity

A study conducted on the efficacy of carbamic acid derivatives showed promising results in inhibiting tumor growth in various cancer cell lines. The compound was tested alongside other carbamate derivatives to evaluate its cytotoxic effects. Results indicated that it exhibited significant antiproliferative activity against leukemia cells, with IC50 values comparable to established chemotherapeutics .

Agricultural Applications

Carbamic acids are often utilized in the development of pesticides and herbicides due to their ability to inhibit specific enzymes in pests.

Case Study: Insecticide Development

Research has demonstrated that carbamic acid derivatives can act as effective insecticides. In trials, formulations containing this compound showed a reduction in pest populations by over 70% compared to untreated controls. This effectiveness is attributed to the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects .

Materials Science

In materials science, carbamic acid esters are explored for their potential as polymer additives or stabilizers.

Case Study: Polymer Stabilization

A study evaluated the use of this compound as a stabilizer in polyurethane foams. The results indicated that the addition of this compound improved thermal stability and mechanical properties of the foams, making them suitable for high-performance applications .

Table 1: Summary of Biological Activities

Activity TypeTest OrganismIC50 Value (µM)Reference
AntiproliferativeLeukemia Cell Lines15
InsecticidalVarious Insects>70% Reduction
Polymer StabilizationPolyurethane FoamsImproved Stability

Comparison with Similar Compounds

Structural Diversity and Substituent Effects

The tert-butyl carbamate core is shared among analogues, but substituent variations dictate their reactivity, solubility, and applications:

Compound Name (Selected Examples) Key Substituents Molecular Formula Molecular Weight Applications/Notes References
Carbamic acid, methyl [2-(3-phenylpropyl)-5-methyl-2,3-hexadienyl]-, 1,1-dimethylethyl ester Phenylpropyl, methyl, alkenyl C₂₁H₃₁NO₂ 329.48 Intermediate in cuprate reactions; synthesized via flash chromatography (78% yield)
Carbamic acid, N-[[4-[3-(difluorobenzoyl)pyrrolopyridinyl]phenyl]methyl]-, 1,1-dimethylethyl ester Difluorobenzoyl, pyrrolopyridinyl C₂₉H₂₈F₂N₄O₄S 574.61 Raf inhibitor intermediate; microwave-assisted synthesis (26.2% yield)
N-[[Galactopyranosyl-triazolylphenyl]methyl]carbamic acid tert-butyl ester (P7) Galactose, triazolyl C₂₇H₃₈N₄O₉ 585.63 Enzyme substrate for newborn screening assays; HRMS-validated structure
Carbamic acid, [3-diazo-2-oxo-1-(phenylmethyl)propyl]-, tert-butyl ester Diazo, ketone, benzyl C₁₅H₁₉N₃O₃ 289.33 Chiral diazo intermediate for amino acid synthesis
Carbamic acid, [(1S,2R)-2-hydroxy-3-nitro-1-benzylpropyl]-, tert-butyl ester Nitroalcohol, benzyl C₁₅H₂₂N₂O₅ 310.35 HIV protease inhibitor precursor; >99% chiral purity via NaBH₄ reduction
Carbamic acid, N-[1-(hydroxymethyl)-3-(methylthio)propyl]-, tert-butyl ester Hydroxymethyl, methylthio C₁₀H₂₁NO₃S 235.34 Noted for sulfur-containing sidechain; potential thiol reactivity

Research Findings and Key Trends

Stability and Reactivity

  • Boc group stability : All analogues resist hydrolysis under basic conditions but cleave under acidic (e.g., TFA) or catalytic hydrogenation conditions .
  • Aminoalkoxy chains: The 3-(3-aminopropoxy)propyl group in the target compound may enhance solubility in polar solvents compared to aryl analogues ().

Analytical Characterization

  • Spectroscopy : IR (1700–1702 cm⁻¹ for carbonyl) and NMR (δ 1.46 ppm for Boc CH₃) are consistent across analogues .
  • Mass spectrometry : HRMS data (e.g., : m/z 585.29448) confirm structural integrity in complex derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for producing carbamic acid derivatives like [3-(3-aminopropoxy)propyl]-1,1-dimethylethyl ester, and how do their yields and stereoselectivity compare?

  • Methodological Answer : Two primary methods are documented:

  • Enzymatic reduction : Using Rhodococcus erythropolis SC 13845, which achieves >95% yield, >98% diastereomeric purity, and 99.4% enantiomeric excess (e.e.) at substrate inputs up to 60 g/L .
  • Chemical reduction : Sodium borohydride in alcohol/halogenated solvent mixtures yields >78% product with >99% chiral purity but requires precise temperature control (-15°C to 0°C) .
    • Experimental Design Tip : Compare reaction parameters (temperature, solvent systems) and catalyst efficiency. Use chiral HPLC or NMR to quantify stereoselectivity .

Q. How can researchers confirm the stereochemical configuration of intermediates like (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamate?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Use NOESY or COSY to identify spatial relationships between protons in diastereomers .
  • Chiral Chromatography : LC-MS or HPLC with chiral columns (e.g., amylose-based) to resolve enantiomers and quantify e.e. .
  • X-ray Crystallography : For unambiguous structural confirmation when crystalline derivatives are obtainable .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in diastereoselectivity between enzymatic and chemical reduction methods for carbamate intermediates?

  • Data Contradiction Analysis :

  • Enzymatic reduction by Rhodococcus strains favors (1S,2R)-diastereomers via ketoreductase (KRED) activity , while chemical methods (NaBH₄) risk undesired diastereomer formation due to solvent polarity effects .
  • Mitigation Approach : Screen mutant KRED libraries (e.g., ProSAR-generated mutants) to enhance stereoselectivity under high substrate loads (200 g/L) .

Q. How can researchers optimize enzymatic processes for large-scale synthesis of carbamate intermediates while maintaining stereochemical fidelity?

  • Process Optimization :

  • Single-Stage Fermentation-Biotransformation : Combine microbial growth and substrate conversion in one bioreactor to reduce processing time and costs. Achieved 95% yield at 10 g/L substrate input with R. erythropolis .
  • Cofactor Recycling : Use isopropanol/NADP+ systems to sustain NADPH levels during KRED-catalyzed reductions, enabling reactions at 200 g/L substrate .

Q. What are the limitations of using wild-type enzymes versus evolved mutants in carbamate synthesis, and how are these addressed experimentally?

  • Biocatalyst Engineering :

  • Wild-type KREDs show low activity (5% conversion at 20 g/L substrate), while evolved mutants achieve 99.9% conversion under identical conditions .
  • Screening Protocol : Use fluorescence-activated cell sorting (FACS) or microtiter plates to identify mutants with improved thermostability and substrate tolerance .

Q. How do solvent systems and co-solvents influence the stability and reactivity of carbamate intermediates during purification?

  • Stability Studies :

  • Halogenated solvents (e.g., dichloromethane) stabilize intermediates against hydrolysis but require low-temperature handling (-15°C) .
  • Aqueous/isopropanol mixtures enhance enzyme activity but may necessitate lyophilization for long-term storage of hygroscopic intermediates .

Methodological Challenges & Solutions

Q. What purification techniques are most effective for isolating high-purity carbamate derivatives from complex reaction mixtures?

  • Purification Workflow :

  • Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate non-polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for diastereomer-specific crystallization .
  • LC-MS Monitoring : Track impurity profiles in real-time to adjust purification parameters .

Q. How can researchers validate the role of carbamate intermediates in multi-step syntheses (e.g., HIV protease inhibitors like Atazanavir)?

  • Mechanistic Validation :

  • Epoxide Formation : Convert (1S,2R)-carbamate intermediates to epoxides using mCPBA or VO(acac)₂, then confirm reactivity via kinetic studies .
  • Inhibition Assays : Test intermediate derivatives against HIV protease to establish structure-activity relationships (SARs) .

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